N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine
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Overview
Description
N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine is a complex heterocyclic compound that belongs to the class of pyrido[4,5]thieno[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with various thiophene derivatives . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, dimethylformamide (DMF)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Alkylated derivatives
Scientific Research Applications
N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA A receptor, where it binds to the benzamidine site of
Properties
CAS No. |
848064-05-1 |
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Molecular Formula |
C14H20N4OS2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C14H20N4OS2/c1-18-6-4-9-10(8-18)21-13-11(9)12(15-5-7-19-2)16-14(17-13)20-3/h4-8H2,1-3H3,(H,15,16,17) |
InChI Key |
AYERXCGSMPGCOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)SC3=NC(=NC(=C23)NCCOC)SC |
solubility |
46.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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